![molecular formula C7H11NO B8814510 (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one typically involves the hydrogenation of 8-benzyl-nortropan-3-one perchlorate. The process includes two main stages:
Prehydrogenation: The 8-benzyl-nortropan-3-one perchlorate is hydrogenated in an aqueous suspension at atmospheric pressure and ambient temperature using a palladium catalyst. The catalyst is then recovered by filtration.
Hydrogenation: The filtrate is passed over an anion exchanger to produce an alkaline reactive solution. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is designed to be economically viable and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted nortropanone derivatives
Aplicaciones Científicas De Investigación
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other bioactive compounds .
Mecanismo De Acción
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor in reactions involving the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition can modulate various biological pathways, leading to potential therapeutic effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity and altering metabolic processes .
Comparación Con Compuestos Similares
Tropinone: A precursor to (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, with a similar bicyclic structure but different functional groups.
Nortropinone Hydrochloride: A hydrochloride salt form of this compound, used in similar applications but with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its role as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2/t5-,6+ |
Clave InChI |
CVDLBKMNONQOHJ-OLQVQODUSA-N |
SMILES isomérico |
C1C[C@H]2CC(=O)C[C@@H]1N2 |
SMILES canónico |
C1CC2CC(=O)CC1N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
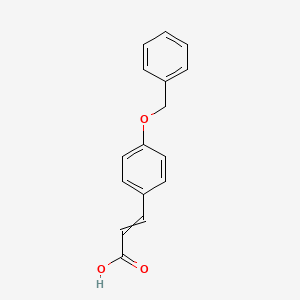
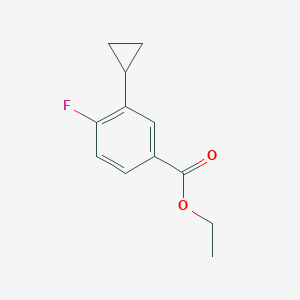
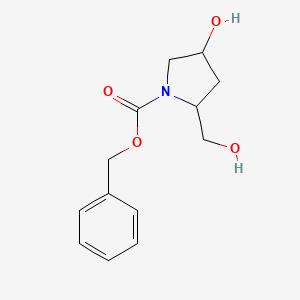
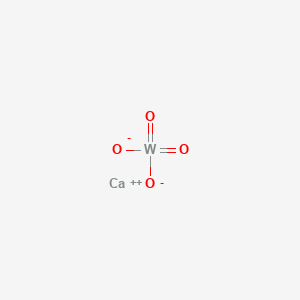
![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)
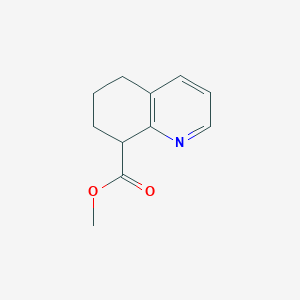
![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)
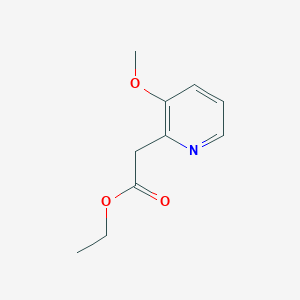

![4-Chloro-2-methoxybenzo[d]thiazole](/img/structure/B8814497.png)

![[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)
![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)
